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Dasatinib-d8: A Technical Guide to Isotopic Labeling and Purity Analysis

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Dasatinib-d8**, a deuterated internal standard for the sensitive and accurate quantification of the tyrosine kinase inhibitor Dasatinib. This document outlines the core principles and methodologies for its isotopic labeling, purification, and rigorous purity analysis, essential for its application in preclinical and clinical research.

Introduction to Dasatinib and the Role of Isotopic Labeling

Dasatinib is a potent, orally available small-molecule inhibitor of multiple tyrosine kinases. At nanomolar concentrations, it targets the BCR-ABL fusion protein and the Src family of kinases (including SRC, LCK, YES, and FYN), as well as c-KIT, EPHA2, and PDGFRβ.[1][2] Its primary therapeutic applications are in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[2] By inhibiting the constitutive kinase activity of BCR-ABL, Dasatinib effectively halts the downstream signaling pathways that drive malignant cell proliferation and survival.[3]

Stable isotope-labeled internal standards (SIL-IS), such as **Dasatinib-d8**, are critical tools in quantitative bioanalytical assays, particularly in liquid chromatography-mass spectrometry (LC-MS/MS). The use of a SIL-IS, which co-elutes with the analyte but is distinguishable by its higher mass, allows for the correction of variability introduced during sample preparation,



extraction, and ionization. This significantly enhances the accuracy, precision, and robustness of pharmacokinetic and metabolic studies. **Dasatinib-d8**, where eight hydrogen atoms are replaced with deuterium, serves as an ideal internal standard for the quantification of Dasatinib in complex biological matrices.

Isotopic Labeling of Dasatinib-d8: Synthetic Approach

The synthesis of **Dasatinib-d8** involves the incorporation of deuterium atoms into the Dasatinib molecule. A common strategy is to utilize a deuterated precursor during the synthesis. One established method involves the use of deuterated 1-(2-hydroxyethyl)piperazine, specifically 1-(2-hydroxyethyl)piperazine-d8, as a key building block.

Experimental Protocol: Synthesis of Dasatinib-d8

This protocol outlines a potential synthetic route for **Dasatinib-d8**, based on established synthetic methodologies for Dasatinib.

Materials:

- 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide
- 2-(6-Chloro-2-methylpyrimidin-4-ylamino)thiazole-5-carboxylic acid
- 1-(2-Hydroxyethyl)piperazine-d8
- Amidation condensing agents (e.g., HATU, EDCI)[4]
- Chlorinating agents (e.g., oxalyl chloride, thionyl chloride)[5]
- Organic solvents (e.g., n-pentanol, acetonitrile, THF, MeOH)[6]
- Bases (e.g., K2CO3, Cs2CO3)[6]

Procedure:

• Activation of the Carboxylic Acid: The carboxylic acid of 2-(6-chloro-2-methylpyrimidin-4-ylamino)thiazole-5-carboxylic acid is activated. This can be achieved by converting it to an





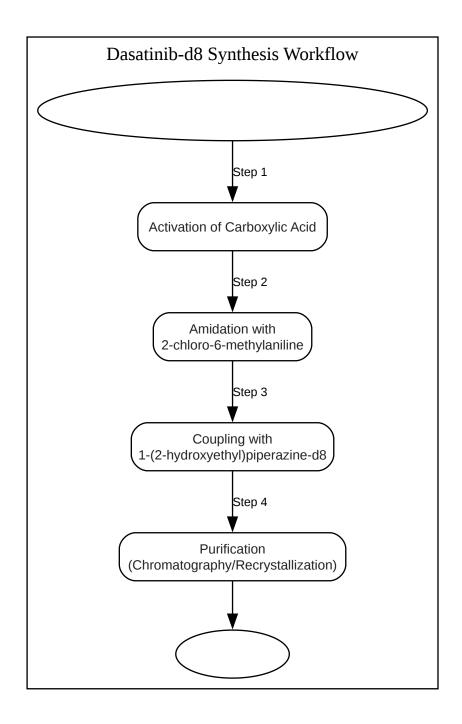


acid chloride using a chlorinating agent like oxalyl chloride or thionyl chloride in an inert solvent.[5]

- Amidation Reaction: The activated thiazole derivative is then reacted with 2-chloro-6-methylaniline in the presence of a suitable base to form the amide bond, yielding N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide.
- Coupling with Deuterated Piperazine: The resulting intermediate is coupled with 1-(2-hydroxyethyl)piperazine-d8. This nucleophilic substitution reaction is typically carried out in a high-boiling point solvent such as n-pentanol at elevated temperatures.[6]
- Purification: The crude **Dasatinib-d8** product is purified using techniques such as column chromatography or recrystallization to achieve high chemical purity.[7]

Diagram of Synthetic Workflow:





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Caption: A generalized workflow for the synthesis of **Dasatinib-d8**.

Purity Analysis of Dasatinib-d8

Ensuring the chemical and isotopic purity of **Dasatinib-d8** is paramount for its use as an internal standard. A combination of chromatographic and spectroscopic techniques is employed



for comprehensive analysis.

Chemical Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the chemical purity of **Dasatinib-d8** and detecting any process-related or degradation impurities.

Instrumentation:

- HPLC system with a UV detector
- C18 reverse-phase column (e.g., Sunniest C18, 250 x 4.6 mm, 5 μm)[8]

Mobile Phase:

- Mobile Phase A: 20 mM ammonium acetate buffer (pH 5.0)[8]
- Mobile Phase B: Methanol:Buffer:Acetonitrile (90:5:5 v/v/v)[8]

Chromatographic Conditions:

Parameter	Value
Flow Rate	1.2 mL/min[8]
Column Temperature	35 °C[8]
Detection Wavelength	310 nm[8]
Injection Volume	10 μL
Gradient Elution	A gradient program is typically employed to ensure separation of all potential impurities.

Data Analysis:

The purity of **Dasatinib-d8** is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.



Isotopic Purity and Enrichment Analysis by Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for confirming the isotopic labeling and determining the isotopic enrichment of **Dasatinib-d8**.

Instrumentation:

Liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS)

Chromatographic Conditions:

- A C18 reverse-phase column is typically used for separation.
- Mobile phase often consists of a mixture of acetonitrile and water with a modifier like formic acid.

Mass Spectrometric Conditions:

- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for both Dasatinib and Dasatinib-d8.

Analyte	Precursor Ion (m/z)	Product Ion (m/z)
Dasatinib	488.1	401.1
Dasatinib-d8	496.15	406.1
Data from[9]		

Data Analysis:

The isotopic distribution is analyzed to determine the percentage of the d8 species and to quantify any lower deuterated species (d1-d7) or the unlabeled (d0) compound. High-resolution mass spectrometry (HRMS) can also be used for accurate mass measurements to confirm the elemental composition and deuterium incorporation.



Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of **Dasatinib-d8** and to verify the positions of deuterium incorporation.

Instrumentation:

· High-field NMR spectrometer

Sample Preparation:

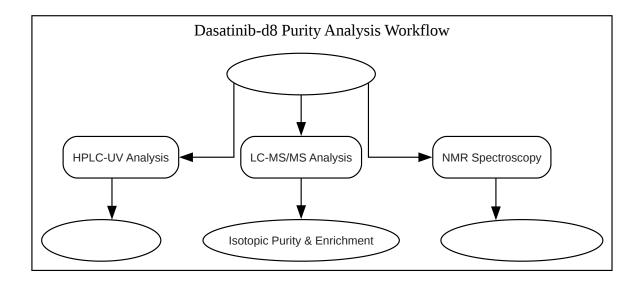
• **Dasatinib-d8** is dissolved in a suitable deuterated solvent (e.g., DMSO-d6).

Data Analysis:

- ¹H NMR: The absence or significant reduction of proton signals at specific chemical shifts corresponding to the piperazine ring confirms the successful incorporation of deuterium.
- 13C NMR: The carbon signals of the deuterated positions will show characteristic splitting patterns (due to C-D coupling) and potentially altered chemical shifts, providing further structural confirmation.

Diagram of Purity Analysis Workflow:





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Caption: A workflow illustrating the multi-faceted approach to **Dasatinib-d8** purity analysis.

Mechanism of Action: Dasatinib Signaling Pathways

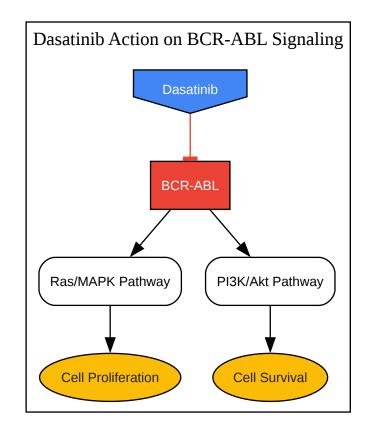
Dasatinib exerts its therapeutic effect by inhibiting key signaling pathways involved in cancer cell proliferation and survival.

BCR-ABL Signaling Pathway

In CML, the constitutively active BCR-ABL tyrosine kinase drives oncogenesis through the activation of multiple downstream pathways, including the Ras/MAPK and PI3K/Akt pathways. Dasatinib binds to the ATP-binding site of the ABL kinase domain, blocking its activity and inhibiting the phosphorylation of downstream substrates.[3] This leads to the suppression of proliferative signals and the induction of apoptosis in cancer cells.

Diagram of Dasatinib Inhibition of the BCR-ABL Pathway:





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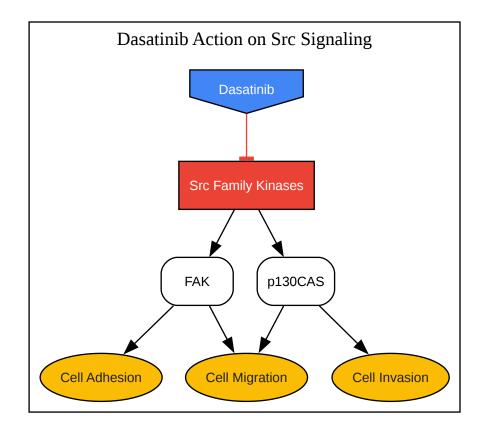
Caption: Dasatinib inhibits the BCR-ABL kinase, blocking downstream pro-survival pathways.

Src Family Kinase Signaling Pathway

Src family kinases are involved in various cellular processes, including cell adhesion, migration, and invasion.[10] In many cancers, Src is overexpressed or hyperactivated. Dasatinib potently inhibits Src and other Src family kinases. This inhibition disrupts downstream signaling through molecules like focal adhesion kinase (FAK) and Crk-associated substrate (p130CAS), leading to reduced cell motility and invasion.[11][12]

Diagram of Dasatinib Inhibition of the Src Family Kinase Pathway:





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Caption: Dasatinib inhibits Src family kinases, leading to reduced cell adhesion, migration, and invasion.

Conclusion

Dasatinib-d8 is an indispensable tool for the accurate quantification of Dasatinib in research and development. Its synthesis through the incorporation of a deuterated precursor, followed by rigorous purification and multi-faceted purity analysis using HPLC, LC-MS/MS, and NMR, ensures its suitability as a high-quality internal standard. A thorough understanding of its synthesis and characterization is essential for generating reliable data in pharmacokinetic and other quantitative studies of Dasatinib.

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